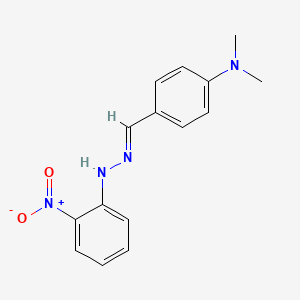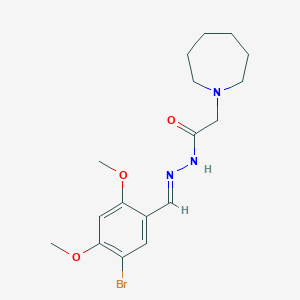
2-(1-azepanyl)-N'-(5-bromo-2,4-dimethoxybenzylidene)acetohydrazide
Vue d'ensemble
Description
2-(1-azepanyl)-N'-(5-bromo-2,4-dimethoxybenzylidene)acetohydrazide, commonly known as BDAHA, is a novel compound with potential applications in scientific research. BDAHA belongs to the class of hydrazones and has been synthesized using a simple and efficient method.
Applications De Recherche Scientifique
BDAHA has shown potential applications in scientific research, particularly in the field of medicinal chemistry. BDAHA has been reported to possess significant anti-inflammatory, antimicrobial, and anticancer activities. BDAHA has also been found to be a potent inhibitor of human carbonic anhydrase II, which is a zinc-containing enzyme that plays a crucial role in many physiological processes. The inhibition of carbonic anhydrase II by BDAHA has potential therapeutic applications in the treatment of glaucoma, epilepsy, and other neurological disorders.
Mécanisme D'action
The mechanism of action of BDAHA is not fully understood. However, studies have shown that BDAHA inhibits the activity of carbonic anhydrase II by binding to the zinc ion present in the active site of the enzyme. BDAHA also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BDAHA has been found to inhibit the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Biochemical and Physiological Effects
BDAHA has been found to have several biochemical and physiological effects. BDAHA has been found to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. BDAHA has also been found to possess potent antibacterial activity against several Gram-positive and Gram-negative bacteria. BDAHA has been found to inhibit the activity of carbonic anhydrase II, which is involved in many physiological processes, including acid-base regulation, respiration, and bone resorption.
Avantages Et Limitations Des Expériences En Laboratoire
BDAHA has several advantages for lab experiments. BDAHA is easy to synthesize using a simple and efficient method. BDAHA has been found to be stable under various conditions, making it suitable for long-term storage. BDAHA has been found to be highly pure, making it suitable for various bioassays. However, the limitations of BDAHA include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of BDAHA. One potential direction is the synthesis of BDAHA derivatives with improved solubility and bioactivity. Another potential direction is the investigation of the potential therapeutic applications of BDAHA in the treatment of neurological disorders, such as glaucoma and epilepsy. Further studies are also needed to elucidate the mechanism of action of BDAHA and its potential toxicity at high concentrations.
Conclusion
In conclusion, BDAHA is a novel compound with potential applications in scientific research. BDAHA has been synthesized using a simple and efficient method and has shown significant anti-inflammatory, antimicrobial, and anticancer activities. BDAHA has been found to inhibit the activity of carbonic anhydrase II and has potential therapeutic applications in the treatment of glaucoma, epilepsy, and other neurological disorders. Further research is needed to elucidate the mechanism of action of BDAHA and its potential toxicity at high concentrations.
Propriétés
IUPAC Name |
2-(azepan-1-yl)-N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O3/c1-23-15-10-16(24-2)14(18)9-13(15)11-19-20-17(22)12-21-7-5-3-4-6-8-21/h9-11H,3-8,12H2,1-2H3,(H,20,22)/b19-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYVFWTZSMKJLM-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)CN2CCCCCC2)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)CN2CCCCCC2)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-azepanyl)-N'-(5-bromo-2,4-dimethoxybenzylidene)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-oxo-2-phenylethyl 3-{[4-oxo-4-(2-oxo-2-phenylethoxy)butanoyl]amino}benzoate](/img/structure/B3837244.png)
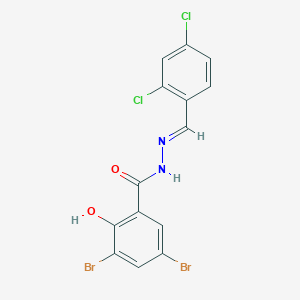
![1-(4-fluorobenzyl)-3-[2-(3-hydroxy-1-piperidinyl)-2-oxoethyl]-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B3837254.png)
![2-benzylchromeno[3,4-d][1,2,3]triazol-4(2H)-one](/img/structure/B3837267.png)
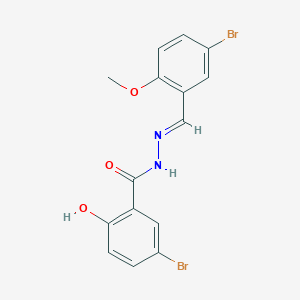

![2-bromo-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3837301.png)
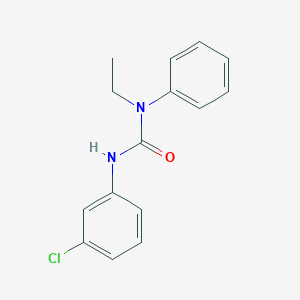
![3-[4-(4-ethoxyphenyl)-2-oxo-3-cyclohexen-1-yl]propanoic acid](/img/structure/B3837308.png)

![1-[3-(4-isopropylphenyl)acryloyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3837320.png)
![4-fluoro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3837328.png)
![1-[3-(4-isopropylphenyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3837330.png)
